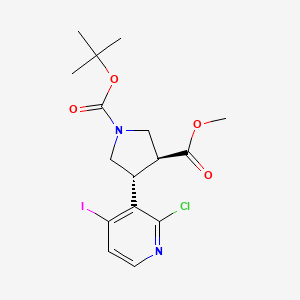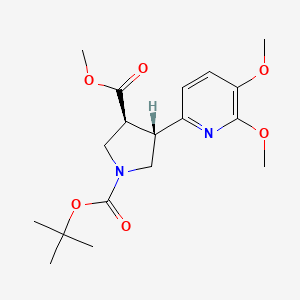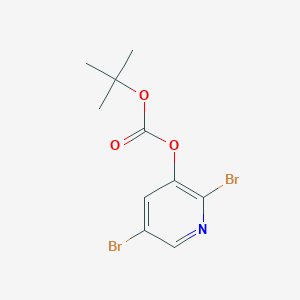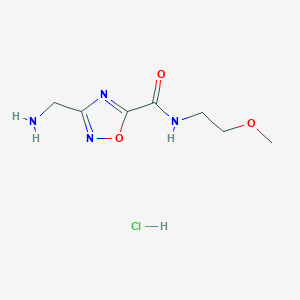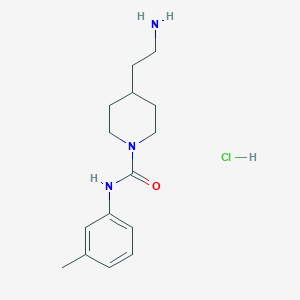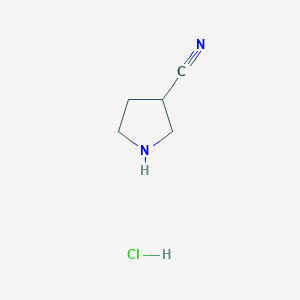
Pyrrolidine-3-carbonitrile hydrochloride
Overview
Description
Pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2 . It has a molecular weight of 132.59 g/mol . The IUPAC name for this compound is 3-pyrrolidinecarbonitrile hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including Pyrrolidine-3-carbonitrile hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Pyrrolidine-3-carbonitrile hydrochloride can be represented by the SMILES stringCl.N#CC1CCNC1 and the InChI string 1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H . Chemical Reactions Analysis
While specific chemical reactions involving Pyrrolidine-3-carbonitrile hydrochloride are not detailed in the search results, pyrrolidine compounds are known to be versatile in chemical reactions due to their nitrogen heterocycle .Physical And Chemical Properties Analysis
Pyrrolidine-3-carbonitrile hydrochloride has a molecular weight of 132.59 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 0 .Scientific Research Applications
Drug Discovery and Development
Pyrrolidine rings are a common feature in many biologically active compounds due to their versatility and presence in various medicinal drugs. Pyrrolidine-3-carbonitrile hydrochloride can serve as a key intermediate in synthesizing novel compounds with potential therapeutic applications. Its structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .
Biological Activity Enhancement
The introduction of pyrrolidine-3-carbonitrile hydrochloride into drug candidates can enhance biological activity. For instance, replacing a non-stereochemical group with a stereochemical group in certain derivatives has been beneficial for the activity of new series of compounds targeting autoimmune diseases . This highlights the importance of the pyrrolidine ring in improving the efficacy of pharmaceuticals.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how structural changes in a molecule affect its biological activity. Pyrrolidine-3-carbonitrile hydrochloride can be used to create analogs with varying substituents, allowing researchers to investigate the influence of steric factors on biological activity. This can lead to the design of new compounds with optimized therapeutic profiles .
Anticancer Research
Pyrrolidine derivatives, including those derived from pyrrolidine-3-carbonitrile hydrochloride, have shown promise in anticancer research. They can be designed to target specific cancer cells or pathways, potentially leading to new treatments for various types of cancer .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrolidine derivatives make them suitable for developing new anti-inflammatory drugs. Pyrrolidine-3-carbonitrile hydrochloride can be utilized to synthesize compounds that inhibit key inflammatory pathways, offering potential treatments for conditions like arthritis and other inflammatory diseases .
Antiviral and Antituberculosis Potential
Pyrrolidine derivatives have been explored for their antiviral and antituberculosis activities. By modifying the pyrrolidine-3-carbonitrile hydrochloride scaffold, researchers can create compounds that effectively combat viral infections, including HIV, and bacteria responsible for tuberculosis .
Future Directions
Pyrrolidine compounds, including Pyrrolidine-3-carbonitrile hydrochloride, have shown promise in various areas of pharmacotherapy, including anticancer, anti-inflammatory, and antidiabetic agents . This suggests potential future directions for research and drug development involving these compounds.
Mechanism of Action
Target of Action
Pyrrolidine-3-carbonitrile hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been shown to interact with various targets, including enzymes, receptors, and proteins . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact interaction of Pyrrolidine-3-carbonitrile hydrochloride with its targets would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . The exact pathways influenced by Pyrrolidine-3-carbonitrile hydrochloride would depend on its specific targets and mode of action.
Pharmacokinetics
It is suggested that pyrrolidine derivatives generally have good gastrointestinal absorption and can permeate the blood-brain barrier . The specific ADME properties of Pyrrolidine-3-carbonitrile hydrochloride would depend on its chemical structure and formulation.
Result of Action
Pyrrolidine derivatives have been shown to exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact effects of Pyrrolidine-3-carbonitrile hydrochloride would depend on its specific targets, mode of action, and biochemical pathways influenced.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives
properties
IUPAC Name |
pyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZTJQNYGICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909873 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-3-carbonitrile hydrochloride | |
CAS RN |
10603-53-9, 1187930-86-4 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)
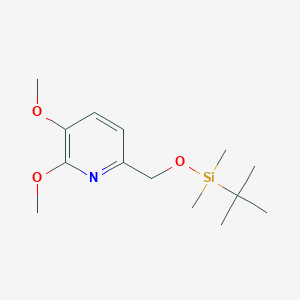

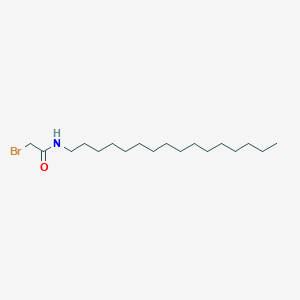
![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)



